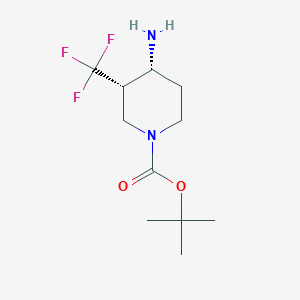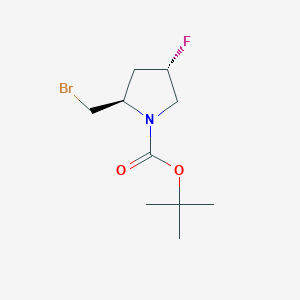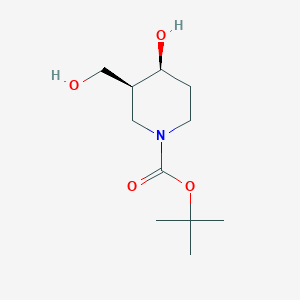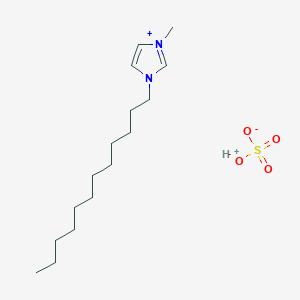
2-Bromo-1-(2-iodoethyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-iodoethyl)-4-methoxybenzene is an organic compound characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene typically involves the bromination and iodination of a methoxybenzene derivative. One common method involves the initial bromination of 4-methoxybenzene to form 2-bromo-4-methoxybenzene. This intermediate is then subjected to an iodination reaction using an appropriate iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-iodoethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) or potassium iodide (KI) in acetone for the substitution of bromine or iodine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are often used in coupling reactions under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Applications De Recherche Scientifique
2-Bromo-1-(2-iodoethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylamine: Similar in structure but contains an amine group instead of a methoxy group.
2-Chloroethylamine: Contains a chlorine atom instead of bromine and iodine.
3-Bromopropylamine: Similar but with a different alkyl chain length.
Uniqueness
2-Bromo-1-(2-iodoethyl)-4-methoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these halogens with a methoxy group makes it a versatile compound for various synthetic and research applications .
Propriétés
IUPAC Name |
2-bromo-1-(2-iodoethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSAWLRZDTHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCI)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B8219167.png)
![(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B8219170.png)

![7,10-Dibromodibenzo[f,h]quinoxaline](/img/structure/B8219185.png)




